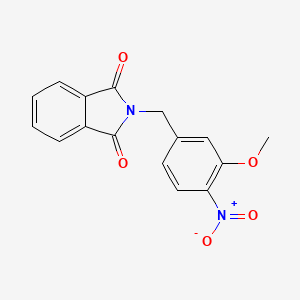
n-(3-Methoxy-4-nitrobenzyl)phthalimide
概要
説明
n-(3-Methoxy-4-nitrobenzyl)phthalimide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoindole-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Methoxy-4-nitrobenzyl)phthalimide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 3-methoxybenzyl alcohol to form 3-methoxy-4-nitrobenzyl alcohol . This intermediate is then subjected to a series of reactions, including esterification and cyclization, to yield the final product. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
n-(3-Methoxy-4-nitrobenzyl)phthalimide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include 3-methoxy-4-nitrobenzaldehyde and 3-methoxy-4-nitrobenzoic acid.
Reduction: The major product is 3-methoxy-4-aminobenzyl-isoindole-1,3-dione.
Substitution: Substituted benzyl derivatives are formed depending on the nucleophile used.
科学的研究の応用
n-(3-Methoxy-4-nitrobenzyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of n-(3-Methoxy-4-nitrobenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-nitrobenzyl alcohol
- 3-Methoxy-4-nitrobenzaldehyde
- 3-Methoxy-4-nitrobenzoic acid
Uniqueness
n-(3-Methoxy-4-nitrobenzyl)phthalimide is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
特性
分子式 |
C16H12N2O5 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC名 |
2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3 |
InChIキー |
KSHSBSFLRWWGHU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
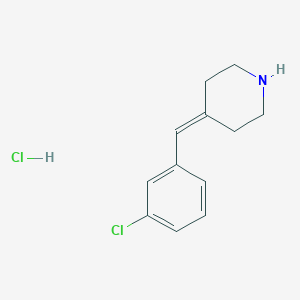
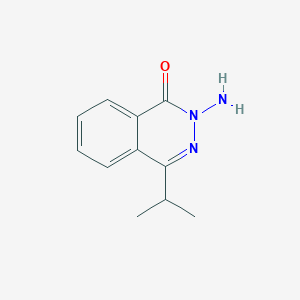
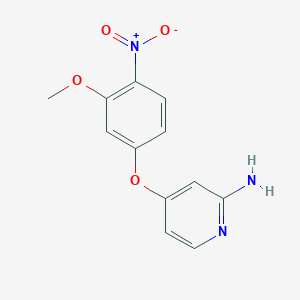
![[(3R)-1-Benzyl-2,5-dioxo-3-pyrrolidinyl]carbamic acid benzyl ester](/img/structure/B8275753.png)
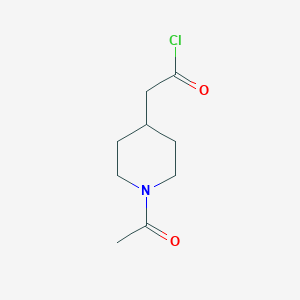
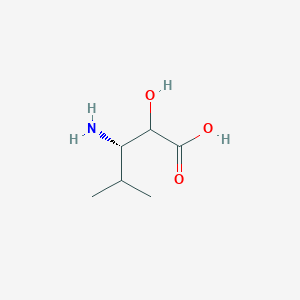
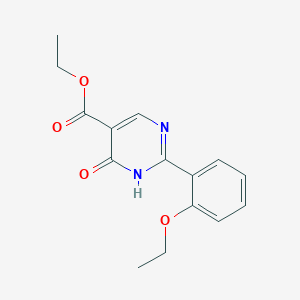
![1-[(tert-Butoxycarbonyl)amino]cyclohexancarboxylate](/img/structure/B8275773.png)
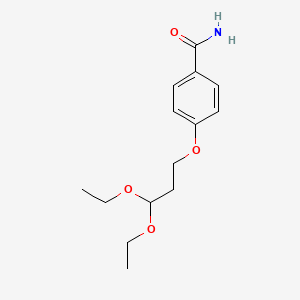
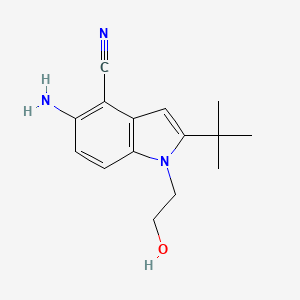
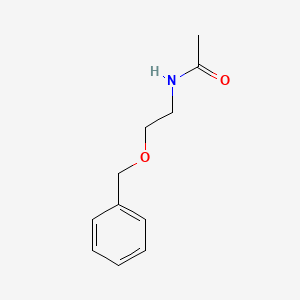
![2-[(1,1-Dimethyl-prop-2-ynyl)-methyl-amino]-ethanol](/img/structure/B8275810.png)
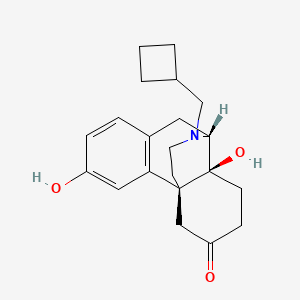
![Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8275831.png)
